![molecular formula C13H16ClN3S B12862689 5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862689.png)
5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry This particular compound features a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of 4-chlorobenzyl chloride with isobutylamine to form an intermediate, which is then reacted with thiourea to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as using microwave irradiation or ultrasound, can also be employed to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, alcohols.
Substitution: Azides, thiols.
科学的研究の応用
5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The compound may also interfere with DNA synthesis and repair, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets can vary depending on the specific application .
類似化合物との比較
Similar Compounds
1,2,3-Triazoles: Another class of triazoles with different nitrogen atom arrangements.
4-(4-Chloro-phenyl)-5-(3,4-dimethoxy-benzyl)-4H-[1,2,4]triazole-3-thiol: A similar compound with different substituents on the triazole ring.
Uniqueness
5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol is unique due to its specific substituents, which enhance its biological activity and chemical stability. The presence of the 4-chloro-benzyl group provides additional sites for chemical modification, making it a versatile compound for various applications .
特性
分子式 |
C13H16ClN3S |
|---|---|
分子量 |
281.80 g/mol |
IUPAC名 |
3-[(4-chlorophenyl)methyl]-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H16ClN3S/c1-9(2)8-17-12(15-16-13(17)18)7-10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,16,18) |
InChIキー |
VGWDHFBVNBQFGV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C(=NNC1=S)CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


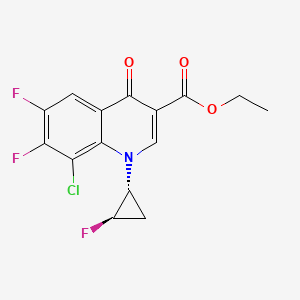

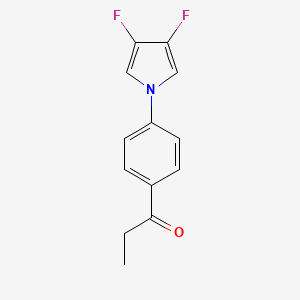
![3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12862623.png)
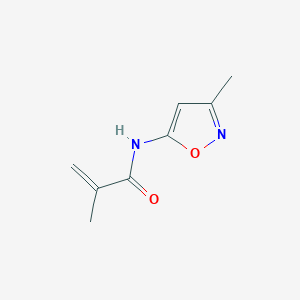
![2-Bromo-4-(methylthio)benzo[d]oxazole](/img/structure/B12862635.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-6-one](/img/structure/B12862637.png)
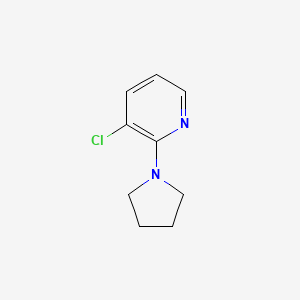
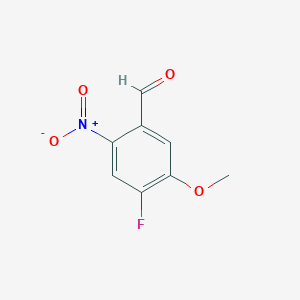

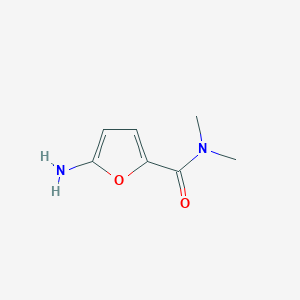

![2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole](/img/structure/B12862681.png)
![6-Bromo-1H-benzo[d]imidazol-4-ol](/img/structure/B12862683.png)
